6,6',6'',6'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetra(hexan-1-ol)
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Overview
Description
6,6’,6’‘,6’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetra(hexan-1-ol) is a complex organic compound that belongs to the class of macrocyclic ligands. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,6’‘,6’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetra(hexan-1-ol) typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with hexan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its applications in various fields .
Chemical Reactions Analysis
Types of Reactions
6,6’,6’‘,6’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetra(hexan-1-ol) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
6,6’,6’‘,6’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetra(hexan-1-ol) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6,6’,6’‘,6’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetra(hexan-1-ol) involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to specific biological or chemical effects. The exact mechanism depends on the specific application and the metal ion involved .
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: A similar macrocyclic ligand known for its strong binding to metal ions.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Another related compound with similar properties but different functional groups.
Uniqueness
6,6’,6’‘,6’‘’-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetra(hexan-1-ol) is unique due to its specific structure, which allows it to form highly stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring high stability and specificity .
Properties
CAS No. |
143166-98-7 |
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Molecular Formula |
C34H72N4O4 |
Molecular Weight |
601.0 g/mol |
IUPAC Name |
6-[4,8,11-tris(6-hydroxyhexyl)-1,4,8,11-tetrazacyclotetradec-1-yl]hexan-1-ol |
InChI |
InChI=1S/C34H72N4O4/c39-31-13-5-1-9-19-35-23-17-24-37(21-11-3-7-15-33-41)29-30-38(22-12-4-8-16-34-42)26-18-25-36(28-27-35)20-10-2-6-14-32-40/h39-42H,1-34H2 |
InChI Key |
KVCSBVAHYQYIHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCCN(CCN(C1)CCCCCCO)CCCCCCO)CCCCCCO)CCCCCCO |
Origin of Product |
United States |
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